2-Propanol, 1-(methylsulfonyl)-

Descripción

The exact mass of the compound 2-Propanol, 1-(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propanol, 1-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

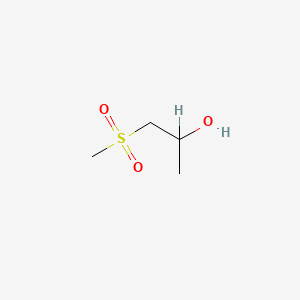

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylsulfonylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-4(5)3-8(2,6)7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKZDINYUFBARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941543 | |

| Record name | 1-(Methanesulfonyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977-38-4 | |

| Record name | 2-Propanol, 1-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methanesulfonyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methanesulfonylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conceptual Framework Within β Hydroxysulfone Chemistry

2-Propanol, 1-(methylsulfonyl)- is structurally defined as a β-hydroxysulfone. This classification is crucial as it predicts its chemical behavior and potential applications in organic synthesis. The defining feature of this class of compounds is the presence of a hydroxyl (-OH) group and a sulfonyl (-SO2R) group on adjacent carbon atoms.

The IUPAC name for this compound is 2-methyl-2-(methylsulfonyl)propan-1-ol. It is characterized as a colorless to pale yellow liquid and is noted for its solubility in water, a property conferred by the polar hydroxyl group. cymitquimica.com

Table 1: Physicochemical Properties of 2-Propanol, 1-(methylsulfonyl)-

| Property | Value | Source |

| CAS Number | 25841-38-7 | nih.gov |

| Molecular Formula | C5H12O3S | nih.gov |

| Molecular Weight | 152.21 g/mol | nih.gov |

| IUPAC Name | 2-methyl-2-(methylsulfonyl)propan-1-ol | nih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

The synthetic utility of β-hydroxysulfones is well-documented. They are recognized as valuable intermediates in the construction of complex organic molecules. General synthetic routes to β-hydroxysulfones include the reduction of the corresponding β-ketosulfones and one-pot multi-step strategies involving the reaction of thiols with alkenes followed by oxidation.

Significance of Organosulfur Compounds in Contemporary Organic Synthesis

Organosulfur compounds, a diverse family of molecules containing carbon-sulfur bonds, are of paramount importance in modern organic synthesis. The utility of these compounds stems from the unique properties of the sulfur atom, which can exist in various oxidation states, thereby allowing for a wide range of chemical transformations.

The sulfonyl group, as present in 2-Propanol, 1-(methylsulfonyl)-, is a key functional group in this class. Sulfones are known for their stability and their ability to act as activating groups in various reactions. The electron-withdrawing nature of the sulfonyl group can influence the acidity of adjacent protons and the reactivity of nearby functional groups.

The broader family of organosulfur compounds encompasses a vast array of functionalities, including thiols, sulfides, sulfoxides, and their derivatives. These compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials.

Mechanistic Investigations of 2 Propanol, 1 Methylsulfonyl Reactivity

Transformations Involving the Secondary Hydroxyl Group

The secondary hydroxyl group in 2-Propanol, 1-(methylsulfonyl)- is a key site for chemical modification. Its reactivity is often enhanced by converting the hydroxyl group into a better leaving group, facilitating a range of subsequent reactions.

Mesylate Formation as a Key Activation Step

The conversion of the hydroxyl group into a mesylate is a crucial activation step. vaia.comkhanacademy.org Alcohols are generally poor leaving groups because the hydroxide (B78521) ion (HO-) is a strong base. masterorganicchemistry.com By reacting 2-Propanol, 1-(methylsulfonyl)- with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine, the hydroxyl group is transformed into a methanesulfonate (B1217627) (mesylate) group (-OMs). vaia.comwikipedia.org This process involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of methanesulfonyl chloride. youtube.com The resulting mesylate is an excellent leaving group due to the resonance stabilization of the sulfonate anion. masterorganicchemistry.com This activation does not alter the stereochemistry at the carbon atom bearing the hydroxyl group. masterorganicchemistry.comlibretexts.org

The formation of mesylates is believed to occur via a mechanism where methanesulfonyl chloride first undergoes an E1cb elimination to produce the highly reactive sulfene (B1252967) intermediate (CH₂=SO₂). wikipedia.org The alcohol then attacks this intermediate, followed by a rapid proton transfer to yield the final mesylate product. wikipedia.org

Dehydrative Elimination to Form Unsaturated Sulfones (e.g., 1-(methylsulfonyl)-1-propene)

The activated hydroxyl group (as a mesylate) can readily undergo elimination reactions to form unsaturated compounds. In the case of 2-Propanol, 1-(methylsulfonyl)-, a dehydrative elimination leads to the formation of 1-(methylsulfonyl)-1-propene. karazin.ua This reaction typically proceeds through an E2 mechanism, where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.org

A simple and efficient method for this transformation involves treating 1-(methylsulfonyl)-2-propanol with a methanesulfonyl chloride/organic base system. karazin.ua This one-pot procedure allows for the in-situ formation of the mesylate leaving group and its subsequent elimination, avoiding the need to isolate the intermediate. karazin.ua The resulting 1-(methylsulfonyl)-1-propene is a valuable synthetic intermediate, often used as a Michael acceptor and a dienophile in various addition and cycloaddition reactions. karazin.ua The dehydration of similar secondary alcohols, such as 2-propanol, to form propene is a well-established reaction that can be catalyzed by strong acids like sulfuric acid or phosphoric(V) acid at elevated temperatures. chemguide.co.ukvaia.comyoutube.com

Nucleophilic Substitution Reactions at the Carbon Bearing the Hydroxyl Group

Once the hydroxyl group is converted into a good leaving group like a mesylate, the carbon atom it was attached to becomes susceptible to nucleophilic attack. masterorganicchemistry.com This allows for a variety of nucleophilic substitution reactions to occur. The reaction can proceed through either an S_N_1 or S_N_2 mechanism, depending on the structure of the alcohol, the nucleophile, and the reaction conditions. libretexts.orgchemguide.co.uk

For secondary alcohols like 2-Propanol, 1-(methylsulfonyl)-, both S_N_1 and S_N_2 pathways are possible. libretexts.orgchemguide.co.uk In an S_N_1 reaction, the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org In an S_N_2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs in a concerted step. chemguide.co.uk The choice of solvent and nucleophile can influence the predominant pathway. Strong, non-bulky nucleophiles and polar aprotic solvents favor the S_N_2 mechanism, while weak nucleophiles and polar protic solvents favor the S_N_1 mechanism.

Reactivity of the Methylsulfonyl Moiety

The methylsulfonyl group (-SO₂CH₃) is not merely a spectator in the reactions of 2-Propanol, 1-(methylsulfonyl)-. It significantly influences the reactivity of the rest of the molecule.

Role as an Activating Group in Adjacent Carbon Reactions

The sulfonyl group is a strong electron-withdrawing group. This property makes it an activating group for reactions at adjacent carbon atoms. tandfonline.com The electron-withdrawing nature of the arylsulfonyl group can stabilize a carbanion on an adjacent carbon, a feature that has been widely exploited in organic synthesis. tandfonline.com While the provided search results focus more on arylsulfonyl groups, the underlying principle of electron withdrawal and stabilization applies to the methylsulfonyl group as well. This activation can facilitate various reactions, such as deprotonation at the α-carbon, making it a nucleophilic center.

Furthermore, the sulfonyl group can act as a leaving group in certain reactions, particularly in nucleophilic aromatic substitution. rsc.org It has also been used as a reversible blocking group in aromatic synthesis to direct substitution to a specific position. masterorganicchemistry.com

Reductions of the Sulfonyl Group

The sulfonyl group can be reduced to a sulfide (B99878). wikipedia.org Reagents such as diisobutylaluminium hydride (DIBALH) are effective for this transformation. wikipedia.org Lithium aluminium hydride (LiAlH₄) can also reduce some sulfones to sulfides, although its effectiveness can vary. wikipedia.org This reduction offers a method to convert a sulfone, which may have been used to activate a particular position in a molecule, back to a less reactive sulfide.

Oxidative Transformations of the Sulfonyl Group

The sulfonyl group in 2-Propanol, 1-(methylsulfonyl)- is in a high oxidation state (+6 for sulfur) and is generally stable to further oxidation under standard conditions. However, the broader context of sulfur chemistry involves the oxidation of related sulfur-containing compounds to form sulfones. For instance, the synthesis of β-hydroxy sulfones often proceeds through the oxidation of the corresponding β-hydroxy sulfides. This transformation is a key step in accessing the sulfonyl functionality and is relevant to understanding its chemical environment.

The oxidation of a β-hydroxy sulfide to a β-hydroxy sulfone can be achieved using various oxidizing agents. A common method involves the use of hydrogen peroxide, often in the presence of a catalyst. For example, gallium(III) triflate has been shown to catalyze the ring-opening of epoxides by thiols, followed by a one-pot oxidation with hydrogen peroxide to yield β-hydroxy sulfoxides, which can be further oxidized to the corresponding sulfones. nih.gov Another approach utilizes microwave irradiation in the presence of a catalyst like sodium hydroxide with a subsequent addition of an oxidant such as tert-butyl hydroperoxide to form the β-hydroxy sulfoxide, a direct precursor to the sulfone. nih.govbeilstein-journals.org

Derivatization Chemistry for Strategic Structural Modification

The presence of a hydroxyl group and active hydrogens on the carbon adjacent to the sulfonyl group allows for a variety of derivatization reactions. These modifications are crucial for altering the molecule's physical and chemical properties and for its incorporation into larger, more complex structures.

The secondary hydroxyl group in 2-Propanol, 1-(methylsulfonyl)- can be readily converted into an ester. This transformation is a fundamental reaction in organic synthesis, often employed to protect the hydroxyl group or to introduce a new functional moiety. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. chemguide.co.ukyoutube.com

The reaction proceeds by protonation of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The use of a strong acid catalyst, such as sulfuric acid, is typical. chemguide.co.uk The reaction is reversible, and to drive it towards the product, an excess of the alcohol or the removal of water is often employed. chemguide.co.uk

The reactivity of the alcohol in esterification can be influenced by steric hindrance around the hydroxyl group. For 2-Propanol, 1-(methylsulfonyl)-, being a secondary alcohol, the reaction rate might be slightly lower compared to a primary alcohol. ceon.rs

Table 1: Representative Conditions for the Esterification of Secondary Alcohols

| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Acetic Acid | H₂SO₄ | None | Reflux | ~60-70 |

| Propanoic Acid | H₂SO₄ | 1-Propanol | 65 | 96.9 ceon.rs |

| Acetic Acid | Amberlyst-35 | None | 80 | 78 mdpi.com |

This table presents typical conditions for the esterification of secondary alcohols and related compounds, providing an indication of the expected reaction parameters for 2-Propanol, 1-(methylsulfonyl)-.

The hydrogen atoms on the carbon atom alpha to the sulfonyl group (the C1 position) in 2-Propanol, 1-(methylsulfonyl)- are acidic due to the strong electron-withdrawing nature of the sulfonyl group. This acidity allows for the deprotonation of this carbon by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, in an alkylation reaction.

This C-alkylation is a powerful tool for carbon-carbon bond formation and allows for the extension of the carbon chain or the introduction of various substituents. The choice of base is crucial to effectively deprotonate the α-carbon without causing side reactions, such as elimination of the hydroxyl group. Common bases used for the alkylation of sulfones include strong bases like organolithium reagents (e.g., n-butyllithium) or metal hydrides (e.g., sodium hydride).

The general mechanism involves the formation of the α-sulfonyl carbanion, followed by its nucleophilic attack on the alkylating agent in an SN2 manner. The versatility of this reaction allows for the introduction of a wide range of alkyl groups.

Table 2: General Conditions for the α-Alkylation of Sulfones

| Sulfone Substrate | Base | Alkylating Agent | Solvent | Temperature (°C) |

| Phenyl methyl sulfone | n-BuLi | Benzyl bromide | THF | -78 to rt |

| Alkyl sulfone | NaH | Methyl iodide | DMF | 0 to rt |

| β-Aryl sulfone | K₂CO₃ | Benzyl alcohol | Toluene | 110 |

This table provides illustrative examples of conditions used for the α-alkylation of various sulfones, which are analogous to the expected reactivity of 2-Propanol, 1-(methylsulfonyl)- after protection of the hydroxyl group.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Propanol, 1 Methylsulfonyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular skeleton and the electronic environment of each atom can be constructed.

Detailed Proton NMR (¹H NMR) Spectral Interpretation

A hypothetical ¹H NMR spectrum of 2-Propanol, 1-(methylsulfonyl)- would be expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on the structure, one would anticipate signals for the methylsulfonyl (CH₃SO₂), methylene (B1212753) (CH₂), methine (CH), hydroxyl (OH), and the isopropyl methyl (CH₃) protons. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would provide critical structural information.

For instance, the protons of the methylsulfonyl group would likely appear as a singlet in a specific region of the spectrum. The methylene protons adjacent to the sulfonyl group would be expected to show a distinct chemical shift and would be split by the neighboring methine proton. The methine proton, in turn, would be split by both the methylene protons and the isopropyl methyl protons, likely resulting in a complex multiplet. The hydroxyl proton's signal can be broad and its position variable, often confirmed by a deuterium (B1214612) exchange experiment.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-Propanol, 1-(methylsulfonyl)-, one would expect to observe a distinct signal for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon of the methylsulfonyl group would appear at a characteristic downfield shift due to the electron-withdrawing nature of the two oxygen atoms. The methylene and methine carbons would also have predictable chemical shifts influenced by the adjacent sulfonyl and hydroxyl groups, respectively. The carbon of the isopropyl methyl group would appear at a more upfield position.

A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below.

| Carbon Atom | Expected Chemical Shift (ppm) |

| CH₃ (on sulfonyl) | 40-50 |

| CH₂ | 60-70 |

| CH | 65-75 |

| CH₃ (isopropyl) | 20-30 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation pattern.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

For a compound like 2-Propanol, 1-(methylsulfonyl)-, both Electron Ionization (EI) and Electrospray Ionization (ESI) would be valuable techniques. EI-MS typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. ESI is a softer ionization technique that often results in a prominent protonated molecule [M+H]⁺ or other adducts, which is crucial for determining the molecular weight with high accuracy.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in an EI-MS spectrum is key to confirming the structure. For 2-Propanol, 1-(methylsulfonyl)-, characteristic fragmentation pathways would be expected. Cleavage of the carbon-sulfur bond would likely be a prominent fragmentation route. Other expected fragment ions would arise from the loss of a methyl group, a water molecule from the alcohol moiety, or cleavage adjacent to the hydroxyl group. Analysis of the masses of these fragment ions would allow for the piecing together of the molecular structure, confirming the presence of the methylsulfonyl and the 2-propanol moieties.

A hypothetical table of major expected fragment ions is provided below.

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-SO₂CH₃]⁺ | Loss of the methylsulfonyl group |

| [CH₃SO₂]⁺ | Methylsulfonyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For 2-Propanol, 1-(methylsulfonyl)-, these methods are instrumental in confirming the presence and chemical environment of its key functional groups: the sulfone (SO₂) and the hydroxyl (-OH).

Assignment of Characteristic Absorption Bands for Sulfone and Hydroxyl Functional Groups

The IR and Raman spectra of 2-Propanol, 1-(methylsulfonyl)- are dominated by the characteristic vibrations of its sulfone and hydroxyl moieties. The sulfonyl group gives rise to strong, distinct absorption bands in the mid-infrared region, making it readily identifiable. researchgate.net Similarly, the hydroxyl group exhibits a prominent and informative band, the position and shape of which are sensitive to intermolecular interactions, particularly hydrogen bonding. docbrown.infodocbrown.info

Sulfone Group (R-SO₂-R'): The sulfone group is characterized by two principal vibrational modes: the asymmetric and symmetric stretching of the S=O bonds.

Asymmetric Stretching (ν_as(SO₂)): This mode typically appears as a strong band in the IR spectrum, generally in the range of 1210-1410 cm⁻¹. researchgate.netacdlabs.com

Symmetric Stretching (ν_s(SO₂)): The symmetric stretch also produces a strong IR band, found at a lower frequency, typically between 1137-1204 cm⁻¹. researchgate.netacdlabs.com

These absorptions are considered highly characteristic and are reliable indicators of the sulfone functional group. researchgate.netacs.org

Hydroxyl Group (-OH): The hydroxyl group's primary vibrational signature is its O-H stretching mode.

O-H Stretching (ν(O-H)): In the condensed phase (liquid or solid), alcohols like 2-Propanol, 1-(methylsulfonyl)- exhibit extensive intermolecular hydrogen bonding. This interaction causes the O-H stretching band to become very broad and appear at a lower frequency, typically in the 3500–3230 cm⁻¹ region of the IR spectrum. docbrown.infodocbrown.info In Raman spectra, the O-H stretching vibration is also observed, often in the 3000-3800 cm⁻¹ range. researchgate.net The broadness of this band is a direct consequence of the various hydrogen-bonding environments present in the sample. geoscienceworld.org

C-O Stretching (ν(C-O)): The stretching vibration of the carbon-oxygen single bond in the alcohol provides another useful band, generally appearing in the fingerprint region of the IR spectrum, between 1350 and 1030 cm⁻¹. docbrown.info

The table below summarizes the expected characteristic absorption bands for the functional groups in 2-Propanol, 1-(methylsulfonyl)-.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Characteristics |

| Sulfone (SO₂) | Asymmetric Stretch | 1210 - 1410 | IR | Strong |

| Sulfone (SO₂) | Symmetric Stretch | 1137 - 1204 | IR | Strong |

| Hydroxyl (O-H) | O-H Stretch (H-bonded) | 3230 - 3500 | IR, Raman | Strong, Broad |

| Alcohol (C-O) | C-O Stretch | 1030 - 1350 | IR | Medium-Strong |

This table is based on general spectroscopic data for sulfone and alcohol functional groups. researchgate.netdocbrown.infodocbrown.info

Conformational Preferences and Stereochemical Analysis

The structural analysis of 2-Propanol, 1-(methylsulfonyl)- extends to its three-dimensional arrangement, including the study of its conformational isomers (rotamers) and its stereochemistry, as the C2 carbon is a chiral center.

Experimental Determination of Rotamer Populations (e.g., via vicinal coupling constants)

Rotation around the C1-C2 single bond in 2-Propanol, 1-(methylsulfonyl)- results in different staggered conformations, known as rotamers. The relative populations of these rotamers can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the vicinal proton-proton coupling constants (³J_HH). nih.gov

The magnitude of the vicinal coupling constant between protons on adjacent carbon atoms is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. libretexts.orgmiamioh.edu By measuring the ³J values from the ¹H NMR spectrum, one can deduce the average dihedral angle and, consequently, the preferred conformation and the relative populations of the contributing rotamers. organicchemistrydata.org

For a substituted propane (B168953) derivative, the analysis focuses on the coupling between the methine proton at C2 and the diastereotopic methylene protons at C1. Conformers where the coupled protons are in an anti orientation (dihedral angle ≈ 180°) exhibit large coupling constants (typically 8-13 Hz), while those in a gauche orientation (dihedral angle ≈ 60°) show smaller coupling constants (typically 2-4 Hz). nih.govlibretexts.orgresearchgate.net The observed coupling constant is a weighted average of the couplings in each populated rotamer.

| Dihedral Angle (φ) | Conformation | Expected ³J_HH (Hz) |

| ~60° | Gauche | 2 - 4 |

| ~180° | Anti | 8 - 13 |

This table illustrates the general Karplus relationship between dihedral angle and vicinal coupling constants. libretexts.orgorganicchemistrydata.org

Theoretical calculations and spectroscopic analysis of similar molecules, such as 1-chloro- and 1-bromo-2-propanol, have shown that conformers with a gauche orientation between the electronegative substituents are often strongly prevalent. nih.gov This preference can be attributed to hyperconjugation effects. A similar detailed analysis of the vicinal coupling constants for 2-Propanol, 1-(methylsulfonyl)- would be required to definitively establish its dominant rotamer populations in solution.

Chiral Separation and Enantiomeric Purity Assessment Methodologies

Due to the chiral center at the C2 position, 2-Propanol, 1-(methylsulfonyl)- exists as a pair of enantiomers. The separation of these enantiomers (chiral resolution) and the determination of the enantiomeric purity (or enantiomeric excess, e.e.) of a sample are crucial aspects of its stereochemical analysis. thieme-connect.demdpi.com

Chiral Separation: The separation of the (R)- and (S)-enantiomers is typically achieved using chromatographic techniques that employ a chiral stationary phase (CSP). mdpi.com

High-Performance Liquid Chromatography (HPLC): This is a widely used method for chiral separations. The racemic mixture is passed through a column packed with a CSP. The two enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and enabling their separation. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is another effective technique for separating chiral compounds, including those with sulfonyl groups. nih.gov It often provides faster separations and uses less organic solvent compared to HPLC.

Enantiomeric Purity Assessment: Once a chiral separation method is developed, it can be used analytically to determine the ratio of the two enantiomers in a mixture. masterorganicchemistry.com Other methods are also widely used:

NMR Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be distinguished by converting them into diastereomers. libretexts.org This can be done by reaction with a pure chiral derivatizing agent or by using a chiral solvating agent or a chiral lanthanide shift reagent. The non-identical signals of the resulting diastereomeric species can be integrated to determine the enantiomeric ratio. libretexts.org

Gas Chromatography (GC): Similar to HPLC, GC on a chiral stationary phase can be used to separate and quantify volatile enantiomers or their volatile derivatives. libretexts.org

Fluorescence-Based Assays: Modern high-throughput methods may employ fluorescence spectroscopy where enantiomers react with a chiral reagent to form diastereomeric complexes with distinct fluorescent properties, allowing for sensitive determination of enantiomeric excess. nih.gov

The table below summarizes common methodologies for the stereochemical analysis of chiral compounds like 2-Propanol, 1-(methylsulfonyl)-.

| Objective | Methodology | Principle |

| Chiral Separation | HPLC/SFC with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with the CSP leads to different retention times. |

| Enantiomeric Purity | Chiral HPLC/SFC/GC | Quantification of the separated enantiomer peaks by area integration. |

| Enantiomeric Purity | NMR with Chiral Reagents | Formation of diastereomers with chemically non-equivalent nuclei, allowing for signal integration. |

Computational Chemistry and Theoretical Modeling of 2 Propanol, 1 Methylsulfonyl

Quantum Chemical Approaches for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are two of the most powerful and widely used quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electron density of a system to determine its properties. For a molecule like 2-Propanol, 1-(methylsulfonyl)-, these calculations would be employed to predict its equilibrium geometry, including bond lengths, bond angles, and dihedral angles.

DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for systems containing sulfur and oxygen. researchgate.net Coupled-cluster methods, such as CCSD(T), while more computationally expensive, offer a higher level of accuracy and are often used as a benchmark for other methods. researchgate.netresearchgate.net

Table 1: Predicted Molecular Geometry Parameters for 2-Propanol, 1-(methylsulfonyl)- (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311G**) |

| C-S Bond Length | ~1.78 Å |

| S=O Bond Length | ~1.45 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-S-C Bond Angle | ~104° |

| O=S=O Bond Angle | ~118° |

| C-O-H Bond Angle | ~109° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Precise values would require specific calculations for this molecule.

Investigation of Electronic Properties and Charge Distribution

The electronic properties of 2-Propanol, 1-(methylsulfonyl)- are crucial for understanding its reactivity and intermolecular interactions. DFT calculations can provide valuable information on these properties. The distribution of electron density can be analyzed through various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

These analyses would likely reveal a significant polarization of the S=O and O-H bonds, with the oxygen atoms carrying partial negative charges and the sulfur and hydrogen atoms carrying partial positive charges. The methylsulfonyl group is a strong electron-withdrawing group, which would influence the charge distribution across the entire molecule. The molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting the electrophilic and nucleophilic regions of the molecule.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the carbon chain in 2-Propanol, 1-(methylsulfonyl)- allows for the existence of multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Mapping of Stable Conformations and Interconversion Barriers

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by optimization with DFT or ab initio methods, would identify the stable conformers of 2-Propanol, 1-(methylsulfonyl)-. researchgate.net The potential energy surface (PES) can be mapped by systematically varying key dihedral angles and calculating the energy at each point. This mapping reveals the low-energy conformations and the transition states that connect them.

For 2-Propanol, 1-(methylsulfonyl)-, rotation around the C-C and C-S bonds would lead to various staggered and eclipsed conformations. The relative energies of these conformers would be determined by a combination of steric hindrance and intramolecular interactions.

Table 2: Relative Energies of Hypothetical Conformers of 2-Propanol, 1-(methylsulfonyl)- (Illustrative)

| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (O-C-C-S) | Relative Energy (kcal/mol) |

| A (Anti-Anti) | 180° | 180° | 0.0 (Reference) |

| B (Anti-Gauche) | 180° | 60° | 0.5 |

| C (Gauche-Anti) | 60° | 180° | 0.8 |

| D (Gauche-Gauche) | 60° | 60° | 1.2 |

Note: This table is for illustrative purposes. The actual number of conformers and their relative energies would need to be determined by detailed computational analysis.

Elucidation of Intramolecular Interactions (e.g., Sulfur-Oxygen Interactions, Hydrogen Bonding)

Intramolecular interactions play a significant role in determining the preferred conformations of 2-Propanol, 1-(methylsulfonyl)-. A key interaction to investigate would be the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and one of the sulfonyl oxygen atoms. researchgate.net The formation of such a hydrogen bond would stabilize certain conformations.

The strength and nature of this intramolecular hydrogen bond can be characterized using several computational techniques. The Atoms in Molecules (AIM) theory can be used to identify bond critical points and quantify the electron density at these points, providing evidence for a hydrogen bonding interaction. Non-Covalent Interaction (NCI) analysis is another powerful tool for visualizing and characterizing weak interactions. chemistryguru.com.sg The geometric criteria for hydrogen bonding, such as the H···O distance and the O-H···O angle, would also be carefully examined. It is anticipated that a conformation allowing for a five or six-membered ring via an intramolecular hydrogen bond would be particularly stable.

Theoretical Studies of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For 2-Propanol, 1-(methylsulfonyl)-, theoretical studies could explore various potential reaction pathways, such as oxidation, elimination, or substitution reactions.

By calculating the structures and energies of reactants, transition states, and products, the activation energy and reaction enthalpy for a proposed mechanism can be determined. For instance, a theoretical study could investigate the mechanism of dehydration of 2-Propanol, 1-(methylsulfonyl)- to form an alkene. This would involve locating the transition state for the elimination of water, likely facilitated by an acid or base catalyst. The insights gained from such studies are invaluable for understanding the reactivity of the molecule and for designing new synthetic routes. Theoretical studies on the reactions of related compounds, such as the hydrolysis of β-sultams, indicate that computational methods can effectively model reactions involving sulfonyl groups.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry serves as a powerful tool for predicting the reactivity and selectivity of molecules like 2-Propanol, 1-(methylsulfonyl)-, in various chemical transformations. By modeling the potential energy surfaces of reactions, chemists can identify the most probable reaction pathways and predict the distribution of products.

Theoretical studies on the solvolysis of arenesulfonyl chlorides in alcohols, including isopropanol, suggest that these reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In such a mechanism involving 2-Propanol, 1-(methylsulfonyl)-, the alcohol would act as the nucleophile. Computational models of similar systems indicate the participation of multiple solvent molecules in the transition state, which can influence the reaction rate and selectivity. researchgate.net For instance, in the alcoholysis of arenesulfonyl chlorides, the number of alcohol molecules involved in the transition state has been computationally shown to be two to three, depending on the alcohol's structure. researchgate.net

The reactivity of the hydroxyl group in 2-Propanol, 1-(methylsulfonyl)-, can be compared to that of unsubstituted 2-propanol, for which computational studies on its reactions with various radicals have been performed. researchgate.netdntb.gov.ua These studies often utilize methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) to determine reaction barriers and rate constants. researchgate.net The presence of the electron-withdrawing methylsulfonyl group is expected to influence the nucleophilicity of the hydroxyl group and the acidity of the hydroxyl proton, which would, in turn, affect its reactivity in different chemical environments.

Table 1: Predicted Reactivity Parameters based on Analogous Systems

| Parameter | Predicted Influence of Methylsulfonyl Group | Computational Method Analogy |

| Nucleophilicity of Hydroxyl O | Decreased | DFT calculations on substituted alcohols |

| Acidity of Hydroxyl H | Increased | Ab initio calculations of pKa values |

| Susceptibility to SN2 Attack | Favored at the sulfonyl sulfur | Studies on solvolysis of sulfonyl halides researchgate.net |

| H-abstraction Reactivity | Modified at α and β positions | Kinetic modeling of propanol (B110389) combustion bohrium.comucsd.edu |

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction chemistry, providing critical information about the energy barriers and mechanisms of chemical reactions. For reactions involving 2-Propanol, 1-(methylsulfonyl)-, such as its formation via the reaction of a precursor with a methylsulfonyl-containing reagent or its subsequent reactions, computational methods can elucidate the geometry and energetic properties of the transition states.

In the context of solvolysis reactions where 2-Propanol, 1-(methylsulfonyl)- could act as a solvent, studies on related sulfonyl compounds have computationally characterized the transition states. These are often found to be highly organized structures involving several solvent molecules that stabilize the developing charges. researchgate.net For substitution at a sulfonyl sulfur, the transition states are described as polar and polarizable structures with delocalized negative charge, making them well-solvated by polar aprotic solvents. rsc.org This is in contrast to substitution at a carbonyl carbon, where the transition state resembles a tetrahedral intermediate with localized negative charge, favoring solvation by protic solvents. rsc.org The fleeting nature of transition states makes their experimental characterization challenging, highlighting the importance of computational approaches which can, in some cases, be validated by trapping experiments in specially designed protein cavities. nih.gov

Table 2: Hypothetical Transition State Properties for Reactions of 2-Propanol, 1-(methylsulfonyl)-

| Reaction Type | Key Transition State Features (Hypothesized) | Relevant Computational Analogy |

| Nucleophilic attack by the alcohol | Elongated S-Cl bond (in reaction with sulfonyl chloride); Participation of additional alcohol molecules. | Solvolysis of arenesulfonyl chlorides researchgate.net |

| Deprotonation of the alcohol | Charge delocalization over the sulfonyl group. | DFT calculations on acidic alcohols |

| Oxidation of the alcohol | C-H bond elongation at the secondary carbon. | Combustion modeling of propanol isomers bohrium.comucsd.edu |

In Silico Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectra. These predictions are invaluable for the identification and structural elucidation of newly synthesized compounds and for interpreting experimental data.

For 2-Propanol, 1-(methylsulfonyl)-, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G*), could be employed to predict its 1H and 13C NMR chemical shifts. nih.gov The accuracy of these predictions can be high, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). The predicted spectra can then be compared with experimental data for validation. For instance, in similar sulfonamide compounds, the calculated chemical shifts for protons and carbons have shown good agreement with experimental values. nih.gov

Similarly, the vibrational frequencies for the IR spectrum of 2-Propanol, 1-(methylsulfonyl)-, can be computed. These calculations would help in assigning the characteristic vibrational modes, such as the O-H stretch, the S=O stretches of the sulfonyl group, and the C-O and C-S stretches. Computational studies on other organic molecules have demonstrated the utility of DFT in predicting vibrational spectra with a high degree of accuracy, often with the application of a scaling factor to account for anharmonicity and other method-inherent approximations. researchgate.netmdpi.com

Table 3: Predicted Spectroscopic Data for 2-Propanol, 1-(methylsulfonyl)- based on Computational Analogs

| Spectroscopic Technique | Predicted Key Features | Basis for Prediction (Analogous Compounds) |

| 1H NMR | Deshielded proton on the carbon bearing the hydroxyl group; characteristic shifts for the methylsulfonyl and isopropyl methyl groups. | Arylsulfonamide Schiff bases nih.gov, Dihydropyrimidines mdpi.com |

| 13C NMR | Characteristic chemical shifts for the carbon atoms of the propanol backbone and the methylsulfonyl group. | Arylsulfonamide Schiff bases nih.gov, Dihydropyrimidines mdpi.com |

| IR Spectroscopy | Strong absorptions for S=O stretching (asymmetric and symmetric); O-H stretching band; C-S stretching. | Computational studies on sulfonyl-containing molecules. |

Advanced Applications of 2 Propanol, 1 Methylsulfonyl in Organic Synthesis

Precursor for Unsaturated Organosulfur Compounds

The β-hydroxy sulfone structure of 2-Propanol, 1-(methylsulfonyl)- makes it an ideal precursor for the synthesis of α,β-unsaturated sulfones, commonly known as vinyl sulfones. This transformation is typically achieved through a dehydration reaction, which can be accomplished via several methods, including treatment with a base or acid-catalyzed elimination.

The elimination of water from 2-Propanol, 1-(methylsulfonyl)- directly yields the corresponding vinyl sulfone, 1-(methylsulfonyl)-1-propene. This reaction is a key step in accessing a class of compounds with broad synthetic utility. rsc.orgscripps.edu The general process involves the conversion of the hydroxyl group into a good leaving group, followed by base-induced elimination. scripps.edu Vinyl sulfones are recognized as valuable synthetic intermediates due to their stability, ease of handling, and the diverse reactivity of the sulfonyl group. scripps.edu

The synthesis of vinyl sulfones is a significant area of research in organic chemistry, with numerous methods developed that include the direct sulfonylation of olefins and the decomposition of tosylhydrazones. rsc.org The preparation from β-hydroxy sulfones like 2-Propanol, 1-(methylsulfonyl)- represents a reliable and straightforward route.

Table 1: Properties of 1-(methylsulfonyl)-1-propene

| Property | Value |

|---|---|

| Chemical Formula | C₄H₈O₂S |

| Molecular Weight | 120.170 g/mol |

| CAS Registry Number | 40205-25-2 (for Z-isomer) |

| Synonyms | Methyl propenyl sulfone |

Data sourced from NIST Chemistry WebBook nist.gov

Vinyl sulfones, such as those derived from 2-Propanol, 1-(methylsulfonyl)-, are powerful Michael acceptors. scripps.edunih.gov The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com This reactivity, known as the Michael addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgnih.gov

The general mechanism involves the 1,4-nucleophilic addition of a Michael donor (such as an enolate, amine, or thiolate) to the α,β-unsaturated system of the vinyl sulfone. masterorganicchemistry.comnih.gov This reaction is thermodynamically favorable and provides a reliable method for constructing complex molecular frameworks. masterorganicchemistry.com

Table 2: Examples of Michael Donors and Acceptors

| Category | Examples |

|---|---|

| Michael Donors | β-diketones, β-keto esters, malonic esters, enamines, organocuprates masterorganicchemistry.comlibretexts.org |

| Michael Acceptors | α,β-unsaturated ketones, esters, nitriles, and sulfones (e.g., vinyl sulfones) wikipedia.orglibretexts.org |

Furthermore, the activated double bond in vinyl sulfones allows them to participate as 2π components (dienophiles) in cycloaddition reactions, most notably the Diels-Alder reaction. scripps.edu This provides a pathway to cyclic and bicyclic structures that are prevalent in natural products and complex organic molecules.

Building Block in Heterocyclic Synthesis (e.g., Isoquinoline (B145761) Derivatives)

The reactivity of 2-Propanol, 1-(methylsulfonyl)- and its derivatives can be harnessed for the construction of heterocyclic ring systems. While direct use in isoquinoline synthesis is not prominently documented, the vinyl sulfones derived from it are valuable intermediates that can participate in cyclization strategies. For instance, various synthetic routes to isoquinolines involve the annulation of precursors containing functionalities that can be sourced from or are analogous to vinyl sulfones. organic-chemistry.orgmdpi.com Modern methods for isoquinoline synthesis often employ transition-metal-catalyzed C-H activation and annulation reactions where functionalized building blocks are essential. organic-chemistry.org

Role in the Synthesis of Biologically Relevant Molecules

The structural motifs accessible from 2-Propanol, 1-(methylsulfonyl)- are featured in numerous biologically active compounds, establishing its importance as a key intermediate.

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. q100lifesciences.comunivook.com For example, the structurally related compound (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol is a key chiral intermediate for the synthesis of duloxetine, a drug used for treating depression and urinary incontinence. nbinno.comgoogle.com The synthesis of such chiral propanolamines often involves processes where a sulfonyl group could act as a precursor or activating group. Similarly, various patented processes for agrochemicals like advanced pyrethroid insecticides utilize propanol (B110389) derivatives as starting materials. google.com The ability to generate these valuable molecules underscores the industrial relevance of sulfonyl propanol scaffolds.

The vinyl sulfone moiety, readily synthesized from 2-Propanol, 1-(methylsulfonyl)-, is a known "warhead" in covalent inhibitor drugs. wikipedia.org These compounds function as Michael acceptors, forming covalent bonds with nucleophilic residues (like cysteine) in the active sites of target enzymes. nih.govnih.gov This mechanism is exploited in the design of various therapeutic agents.

Anticancer Activity: Several covalent inhibitor drugs used in cancer therapy, such as ibrutinib (B1684441) and osimertinib, contain a Michael acceptor group that is crucial for their mechanism of action, which involves the irreversible inhibition of specific kinases. wikipedia.org Natural products containing an α,β-unsaturated carbonyl system, which are also Michael acceptors, have been shown to regulate pathways involved in inflammation and cancer, such as the Keap1-Nrf2-ARE and NF-κB pathways. nih.gov

Antimicrobial Activity: The propanol backbone itself is associated with antimicrobial properties. nih.gov While 2-Propanol is a common disinfectant, its functionalized derivatives are explored for enhanced or targeted antimicrobial effects. nih.govgoogle.com Compositions containing functionalized phenols and propanol derivatives have been investigated for their synergistic antimicrobial action, aiming to provide improved disinfection for various applications. google.com

Q & A

Basic: What synthetic routes are available for 2-Propanol, 1-(methylsulfonyl)-, and how can reaction conditions be optimized for high yield?

Answer:

Synthesis typically involves sulfonylation of 2-propanol derivatives using methylsulfonyl chloride under controlled conditions. A two-step approach is common:

Epoxide formation : Reacting 2-propanol with epichlorohydrin to generate an epoxide intermediate.

Sulfonylation : Introducing methylsulfonyl groups via nucleophilic substitution under basic conditions (e.g., NaH in THF).

Optimization factors :

- Temperature (0–5°C minimizes side reactions).

- Solvent polarity (THF or DMF enhances reactivity).

- Stoichiometric excess of methylsulfonyl chloride (1.2–1.5 eq).

Yield improvements (≥85%) are achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How can spectroscopic methods (NMR, IR) confirm the structure of 2-Propanol, 1-(methylsulfonyl)-?

Answer:

- <sup>1</sup>H NMR :

- δ 1.2–1.4 ppm (doublet, CH3 groups).

- δ 3.5–3.7 ppm (multiplet, -SO2-CH2-).

- δ 4.1–4.3 ppm (quartet, -OH proton, exchangeable with D2O).

- IR :

Basic: What are the key physicochemical properties influencing experimental handling?

Answer:

- Solubility : Miscible in polar solvents (water, ethanol, DMSO) but poorly soluble in hexane.

- Stability : Hydrolyzes under strong acidic/basic conditions; store at 2–8°C in inert atmosphere.

- pKa : ~14.5 (weakly acidic due to -SO2- group).

These properties dictate its use in aqueous reaction media and compatibility with temperature-sensitive protocols .

Advanced: How can computational modeling predict biological interactions of 2-Propanol, 1-(methylsulfonyl)- with enzyme targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to sulfotransferases or cytochrome P450 isoforms.

- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER).

- Key parameters :

- Binding free energy (ΔG ≤ −8 kcal/mol suggests strong affinity).

- Hydrogen bonding with catalytic residues (e.g., Tyr<sup>158</sup> in SULT1A1).

Validate predictions with in vitro enzyme inhibition assays (IC50 measurements) .

Advanced: How to resolve contradictory data on the compound’s biological activity across cell lines?

Answer:

Contradictions may arise from:

- Cell-specific metabolism : Test in hepatocyte vs. epithelial cell lines (e.g., HepG2 vs. HEK293).

- Assay interference : Use orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays).

- Dosage optimization : Perform dose-response curves (0.1–100 µM) to identify EC50 variability.

Include positive controls (e.g., known sulfonamide inhibitors) to calibrate activity thresholds .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

- Byproduct identification : Use LC-MS to detect sulfonic acid derivatives (common side products).

- Process adjustments :

- Lower reaction temperature (≤10°C).

- Add scavengers (e.g., triethylamine to neutralize HCl byproducts).

- Flow chemistry : Continuous microreactors improve mixing and reduce residence time, minimizing degradation .

Advanced: How to design SAR studies for methylsulfonyl-containing analogs?

Answer:

- Core modifications :

- Vary substituents on the propanol backbone (e.g., halogens, alkyl chains).

- Replace methylsulfonyl with ethylsulfonyl or aryl sulfonates.

- Activity profiling :

Basic: What analytical techniques quantify purity in bulk samples?

Answer:

- HPLC : C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA), UV detection at 254 nm.

- Karl Fischer titration : Determine water content (<0.5% w/w).

- Elemental analysis : Validate %C, %H, %S (deviation ≤0.3% from theoretical values).

Report purity as ≥98% (area normalization) for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.